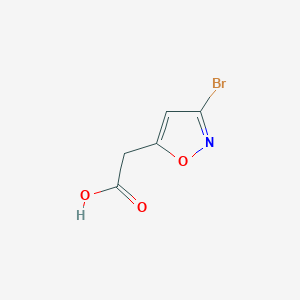

2-(3-Bromoisoxazol-5-yl)acetic acid

CAS No.: 4992-20-5

Cat. No.: VC20487191

Molecular Formula: C5H4BrNO3

Molecular Weight: 205.99 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 4992-20-5 |

|---|---|

| Molecular Formula | C5H4BrNO3 |

| Molecular Weight | 205.99 g/mol |

| IUPAC Name | 2-(3-bromo-1,2-oxazol-5-yl)acetic acid |

| Standard InChI | InChI=1S/C5H4BrNO3/c6-4-1-3(10-7-4)2-5(8)9/h1H,2H2,(H,8,9) |

| Standard InChI Key | RSSNLWIEJPYGFT-UHFFFAOYSA-N |

| Canonical SMILES | C1=C(ON=C1Br)CC(=O)O |

Introduction

Chemical Structure and Molecular Characteristics

The molecular structure of 2-(3-Bromoisoxazol-5-yl)acetic acid consists of a five-membered isoxazole ring substituted with a bromine atom at the 3-position and an acetic acid group at the 5-position. The isoxazole ring, comprising two adjacent heteroatoms (oxygen and nitrogen), confers aromatic stability and reactivity. The bromine substituent increases molecular weight (approximately 220.02 g/mol) and polarizability, while the acetic acid moiety enables hydrogen bonding and salt formation .

Quantum mechanical calculations predict a planar geometry for the isoxazole ring, with bond angles consistent with sp² hybridization. The bromine atom’s electronegativity (2.96 Pauling units) induces a dipole moment, enhancing the compound’s solubility in polar solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) . Predicted physicochemical properties include a density of 1.79 g/cm³, boiling point of 430°C, and pKa of 3.47, indicating moderate acidity comparable to acetic acid .

Synthetic Pathways and Optimization

Bromination of Isoxazole Precursors

A common synthesis route involves brominating 5-acetylisoxazole derivatives using molecular bromine (Br₂) in acetic acid. For example, α-bromoacyl intermediates are generated via electrophilic substitution, followed by cyclocondensation with thiocarbonyl compounds to yield thiazole hybrids . In one protocol, 1-(4-(2-bromoacetyl)phenyl)-5-oxopyrrolidine-3-carboxylic acid serves as a key intermediate, reacting with thiocarbamide to form 2-(3-bromoisoxazol-5-yl)acetic acid derivatives .

Dipolar Cycloaddition Reactions

Alternative methods employ [3 + 2] cycloaddition between nitrile oxides and alkynes. For instance, nitrile oxides generated in situ from oxime chlorides react with terminal alkynes to regioselectively form trisubstituted isoxazoles . This approach, validated by 2D-NMR spectroscopy, ensures high regiochemical control and yields exceeding 70% .

Physicochemical and Spectroscopic Properties

Experimental and predicted data for 2-(3-Bromoisoxazol-5-yl)acetic acid are summarized below:

| Property | Value/Description | Source |

|---|---|---|

| Molecular Formula | C₅H₄BrNO₃ | |

| Molecular Weight | 220.02 g/mol | |

| Density | 1.788 ± 0.06 g/cm³ | |

| Boiling Point | 430.8 ± 30.0°C | |

| pKa | 3.47 ± 0.30 | |

| Solubility | >100 μM in DMSO |

¹H-NMR spectra typically show a singlet for the isoxazole proton (δ 8.2 ppm) and a doublet for the acetic acid methylene group (δ 3.7 ppm) . IR spectroscopy confirms carbonyl stretching vibrations at 1705 cm⁻¹ and C-Br absorption at 560 cm⁻¹ .

Biological Activity and Pharmacological Applications

Anti-Inflammatory and Immunomodulatory Effects

2-(3-Bromoisoxazol-5-yl)acetic acid derivatives exhibit potent inhibition of retinoic acid receptor-related orphan receptor gamma t (RORγt), a nuclear receptor implicated in autoimmune diseases. In a TR-FRET coactivator recruitment assay, the phenyl-substituted analogue demonstrated an IC₅₀ of 53.5 μM, outperforming methyl derivatives . This activity correlates with reduced IL-17a mRNA expression in EL4 cells, suggesting therapeutic potential for conditions like psoriasis and rheumatoid arthritis .

Antimicrobial Properties

Thiazole hybrids incorporating the bromoisoxazole moiety show broad-spectrum antibacterial activity against Gram-positive strains (e.g., Staphylococcus aureus). Minimum inhibitory concentrations (MICs) range from 8–32 μg/mL, attributed to disruption of cell wall biosynthesis .

Metabolic Stability and ADME Profile

Comparative ADME studies reveal favorable pharmacokinetic properties for bromoisoxazole derivatives:

| Parameter | 2-(3-Bromoisoxazol-5-yl)acetic Acid | Indazole Control |

|---|---|---|

| Microsomal Stability | 95.3% remaining | 81.0% |

| Solubility | 411 μM | 390 μM |

| Plasma Protein Binding | 99.9% bound | 99.9% |

Data adapted from indicate enhanced metabolic stability compared to traditional indazole scaffolds, positioning bromoisoxazoles as viable drug candidates.

Comparative Analysis with Structural Analogues

The table below contrasts 2-(3-Bromoisoxazol-5-yl)acetic acid with halogenated isoxazole derivatives:

The bromine atom’s larger atomic radius and polarizability enhance target binding affinity compared to chlorine or fluorine analogues .

Recent Advances and Future Directions

Recent studies prioritize optimizing the C-4 and C-5 positions of the isoxazole ring to improve selectivity and reduce off-target effects . Hybridization with benzimidazole or oxadiazole fragments enhances metabolic stability, as evidenced by phase 2 stability exceeding 90% in human liver microsomes . Future research should explore in vivo efficacy and toxicological profiles to advance lead compounds into preclinical trials.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume